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Compound of Interest

Compound Name: Z-Lys-obzl benzenesulfonate

Cat. No.: B554315

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-OBzl benzenesulfonate is a valuable building block in peptide synthesis. It is a
derivative of the amino acid L-lysine where the a-amino group is protected by a
benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a benzyl ester (OBzl). The
benzenesulfonate salt form enhances the compound's stability and handling properties. This
protected amino acid is particularly useful in solution-phase peptide synthesis for the controlled
incorporation of lysine residues into a peptide chain. These application notes provide detailed
protocols for the use of Z-Lys-OBzl benzenesulfonate in peptide coupling reactions and
subsequent deprotection steps.

Chemical Properties
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Property Value

CAS Number 68973-36-4

Molecular Formula C21H26N204 - CeHs03S

Molecular Weight 528.6 g/mol

Appearance White to off-white solid

Purity =98%

Storage Store at -20°C for long-term stability.[1]
Applications

Z-Lys-OBzl benzenesulfonate serves as a key intermediate in the synthesis of various
peptides and complex molecules:

» Peptide Synthesis: It is a fundamental building block for introducing lysine residues into
peptide sequences during solution-phase synthesis.

o Synthesis of Glucosepane: This compound has been utilized in the total synthesis of
glucosepane, a complex protein cross-link implicated in diabetes and aging.[2][3]

o Biochemical Reagents: It can be used as a reference compound in biochemical assays,
particularly in studies related to succinylated proteins.

Experimental Protocols
Peptide Coupling Reaction: Synthesis of a Dipeptide

This protocol describes a general procedure for the coupling of Z-Lys-OBzl benzenesulfonate
with another amino acid ester (e.g., Glycine methyl ester hydrochloride) to form a dipeptide.

Materials:
e Z-Lys-OBzl benzenesulfonate

¢ Glycine methyl ester hydrochloride (H-Gly-OMe-HCI)
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» N,N'-Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

o Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM), anhydrous

o Ethyl acetate (EtOAC)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e 1 M aqueous hydrochloric acid (HCI) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

e Free Amine Preparation: In a round-bottom flask, dissolve H-Gly-OMe-HCI (1.0 equivalent) in
anhydrous DCM. Cool the solution to 0°C in an ice bath. Add TEA or DIPEA (1.1 equivalents)
dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride salt and generate the
free amine.

 Activation of Carboxylic Acid: In a separate flask, dissolve Z-Lys-OBzl benzenesulfonate
(1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

e Coupling: To the solution from step 2, add the free amine solution from step 1. Cool the
resulting mixture to 0°C. Add a solution of DCC (1.1 equivalents) in anhydrous DCM
dropwise to the reaction mixture.

e Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room
temperature and stir overnight.

o Work-up:

o Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
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o Wash the filtrate sequentially with 1 M HCI, saturated NaHCOs solution, and brine.
o Dry the organic layer over anhydrous MgSOa4 or Na2SOa.

o Filter to remove the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude dipeptide.

« Purification: Purify the crude product by silica gel column chromatography using a suitable
solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure, protected
dipeptide (Z-Lys-Gly-OMe OBzl).

Quantitative Data (Representative):

Molecular Weight (

Reactant/Product Equivalents Typical Yield (%)
g/mol )

Z-Lys-OBzI
528.6 1.0

benzenesulfonate

H-Gly-OMe-HCI 125.56 1.0

DCC 206.33 1.1

HOBt 135.12 1.1

TEA 101.19 1.1

Z-Lys(Z)-Gly-OMe 457.51 - 85-95

Deprotection of Z and OBzl Groups

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) protecting groups can be removed
simultaneously or selectively.

This method is a mild and efficient way to remove both the Z and OBzl groups.
Materials:

» Protected peptide (e.g., Z-Lys-Gly-OMe OBzl)
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10% Palladium on carbon (Pd/C)

Formic acid or Ammonium formate

Methanol (MeOH)

Celite®

Procedure:

Dissolve the protected peptide in methanol.

o Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the peptide).

e Add formic acid or ammonium formate (as a hydrogen donor) to the mixture.[4][5]

« Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C
catalyst.

e Wash the Celite® pad with methanol.

o Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain
the deprotected dipeptide.

Quantitative Data (Representative):

Parameter Value

Reaction Time 1-4 hours
Temperature Room Temperature
Typical Yield >90%][4]

This is a harsher method suitable for peptides that are stable to strong acidic conditions.
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Materials:

e Protected peptide

e 33% Hydrogen bromide (HBr) in acetic acid

e Anhydrous diethyl ether

Procedure:

Dissolve the protected peptide in a minimal amount of glacial acetic acid.
e Add a solution of 33% HBFr in acetic acid.
 Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

e Upon completion, precipitate the deprotected peptide hydrobromide salt by adding cold,
anhydrous diethyl ether.

o Collect the precipitate by filtration or centrifugation, wash with diethyl ether, and dry under
vacuum.

Quantitative Data (Representative):

Parameter Value

Reaction Time 1-2 hours

Temperature Room Temperature

Typical Yield 70-90%
Visualizations

Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Peptide Coupling

DCC, HOBY, TEA G
Deprotection
Harsh Acidolysis
(HBI/ACOH)
fork-u h
urification
i

Amino Acid Ester
(e.g., H-Gly-OMe)

Protected Dipeptide
(Z-Lys-Gly-OMe OBzl)

Catalytic Transfer
Hydrogenation
(PdIC, HCOOH)

Zys-0Bzl
benzenesulfonate

Click to download full resolution via product page

Caption: General experimental workflow for dipeptide synthesis and deprotection.
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Caption: Simplified pathway of glucosepane formation from lysine and arginine residues.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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